3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl furan-2-carboxylate
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Overview
Description
3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE is a complex organic compound that features a unique structure combining an indole, isoindole, and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the isoindole core, followed by the introduction of the indole and furan groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or furan rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its role in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
Uniqueness
3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE is unique due to its combination of indole, isoindole, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C23H16N2O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indol-5-yl] furan-2-carboxylate |
InChI |
InChI=1S/C23H16N2O5/c26-21-16-4-1-2-5-17(16)22(27)25(21)10-9-14-13-24-19-8-7-15(12-18(14)19)30-23(28)20-6-3-11-29-20/h1-8,11-13,24H,9-10H2 |
InChI Key |
HLCMRJMODJWPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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